molecular formula C8H10BNO3 B13406464 [4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid

[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid

Cat. No.: B13406464
M. Wt: 178.98 g/mol
InChI Key: IXSCFSAPALJOFA-UHFFFAOYSA-N
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Description

[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxy-C-methylcarbonimidoyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with a suitable hydroxy-C-methylcarbonimidoyl precursor. One common method involves the use of Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it ideal for the synthesis of complex organoboron compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the hydroxy-C-methylcarbonimidoyl group to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the hydroxy-C-methylcarbonimidoyl group can produce corresponding alcohols or amines.

Scientific Research Applications

[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be employed in the development of boron-containing biomolecules for biological studies.

    Industry: The compound is used in the production of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of [4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with the target molecules, forming stable complexes that can modulate biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the hydroxy-C-methylcarbonimidoyl group.

    4-(N-hydroxyphenyl)boronic acid: Similar structure but without the methylcarbonimidoyl substitution.

    4-(N-methylcarbonimidoyl)phenylboronic acid: Lacks the hydroxy group, affecting its reactivity and applications.

Uniqueness

The presence of both the hydroxy-C-methylcarbonimidoyl group and the boronic acid group in [4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid imparts unique reactivity and versatility

Properties

IUPAC Name

[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-6(10-13)7-2-4-8(5-3-7)9(11)12/h2-5,11-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSCFSAPALJOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=NO)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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